Receptor Binding Affinity: 7-Hydroxyhyoscyamine vs. Hyoscyamine in Docking Studies
In silico molecular docking analysis against a target protein revealed that 7-hydroxyhyoscyamine exhibits a more favorable binding energy compared to its parent compound hyoscyamine [1].
| Evidence Dimension | Binding Energy (ΔG) |
|---|---|
| Target Compound Data | -6.2 kcal/mol |
| Comparator Or Baseline | Hyoscyamine: -7.0 kcal/mol |
| Quantified Difference | ΔΔG = -0.8 kcal/mol (higher affinity for hyoscyamine) |
| Conditions | In silico molecular docking study against a target protein (unspecified) |
Why This Matters
Quantitative binding data enables researchers to select the optimal compound for target engagement studies, with hyoscyamine demonstrating superior in silico affinity.
- [1] Molecular docking analysis of tropane alkaloids. SID.ir study (2023). Binding energies: Hyoscyamine (-7.0), Moupinamide (-6.8), Littorina (-6.4), 7-Hydroxyhyoscyamine (-6.2), 3-tigloyloxy-6-isobutyryloxy-7-hydroxytropane (-6.1) kcal/mol. View Source
